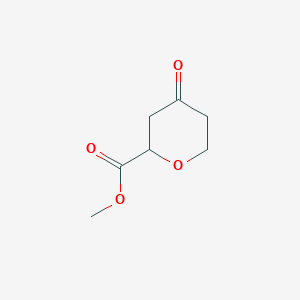

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGACOSKRXATSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

Chemical Properties of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Executive Summary & Scaffold Analysis

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS: 693245-83-9 ) represents a high-value pharmacophore in modern medicinal chemistry. Unlike simple pyrans, this bifunctional scaffold offers orthogonal reactivity at the C4-ketone and C2-ester positions, enabling the rapid construction of sp³-rich libraries.

In the context of "escaping flatland"—the industry shift from planar aromatic structures to three-dimensional architectures—this molecule serves as a critical chiral pool precursor. Its tetrahydropyran core mimics carbohydrate motifs without the metabolic instability of hemiacetals, making it an ideal bioisostere for morpholines and piperidines in drug design.

Core Identity Profile[1]

| Property | Specification |

| IUPAC Name | Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate |

| CAS Number | 693245-83-9 |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Physical State | Viscous oil or low-melting solid (Analogous Ethyl Ester is solid) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| Chirality | Contains one stereocenter at C2; commercially avail.[1] as racemate or enantiopure |

Synthetic Accessibility & Production[4]

The synthesis of this compound is a test of stereocontrol and regioselectivity. While reduction of 4-pyrone-2-carboxylates (comanates) is possible, the Hetero-Diels-Alder (HDA) approach using Danishefsky’s Diene is the industry standard for generating this scaffold with high enantioselectivity potential.

The "Gold Standard" Route: Lewis Acid-Catalyzed HDA

This route utilizes the electron-rich nature of Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) reacting with Methyl Glyoxylate . The reaction proceeds via a stepwise Mukaiyama aldol-cyclization sequence or a concerted [4+2] cycloaddition, depending on the catalyst.

Mechanistic Workflow (DOT Visualization)

[2]

Detailed Experimental Protocol (HDA Route)

Objective: Synthesis of the racemate intermediate (dihydro-precursor) followed by reduction.

-

Reagent Setup:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Charge with Methyl Glyoxylate (10 mmol) and anhydrous CH₂Cl₂ (50 mL).

-

Add Lewis Acid catalyst (e.g., ZnCl₂ or Eu(fod)₃, 10 mol%). Cool to 0°C.

-

-

Cycloaddition:

-

Add Danishefsky’s Diene (11 mmol) dropwise over 15 minutes.

-

Observation: Solution typically turns yellow/orange.

-

Stir at 0°C for 4 hours, then warm to RT overnight.

-

-

Workup (The Critical Step):

-

Add dilute HCl (1N, 20 mL) in THF to hydrolyze the silyl enol ether. Stir vigorously for 1 hour. Crucial: This step converts the initial cycloadduct into the dihydropyranone.

-

Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

-

Hydrogenation:

-

Dissolve the crude dihydropyranone in MeOH.

-

Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6 hours.

-

Filter through Celite to yield Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate .

-

Reactivity Profile & Functionalization[6]

The chemical utility of this compound lies in its ability to be selectively manipulated at two distinct sites.[3][4]

A. The C4-Ketone: Reductive Amination & Sp³ Expansion

The C4 ketone is sterically accessible and prone to nucleophilic attack. It is the primary entry point for introducing nitrogen functionality.

-

Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 4-amino-pyran-2-carboxylates.

-

Stereochemical Note: Hydride delivery usually occurs from the axial face, favoring the thermodynamically stable equatorial amine (cis-relative to the C2-ester if the ester is equatorial).

-

-

Grignard/Organolithium: Addition of R-MgBr often yields the tertiary alcohol. The stereoselectivity is governed by the Felkin-Anh model, influenced by the ring oxygen.

B. The C2-Ester: Scaffold Diversification

The C2-ester is an "acetal-adjacent" carboxylate. While stable, it is sensitive to base-catalyzed epimerization if the C2-proton is acidic enough (though less so than beta-keto esters).

-

Hydrolysis: LiOH/THF/H₂O yields the free acid (building block for peptide coupling).

-

Reduction: LiBH₄ reduction yields the hydroxymethyl derivative, a precursor to chiral ethers.

C. Stability & Storage

-

Acid Stability: High. Compatible with TFA deprotection protocols.

-

Base Stability: Moderate. Prolonged exposure to strong bases (NaH, LDA) can cause retro-aldol fragmentation or elimination (beta-elimination of the ring oxygen).

-

Storage: Store at 2-8°C under inert gas. Hygroscopic.

Logical Application in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) . It provides a rigid, polar core that improves solubility compared to carbocyclic analogs (cyclohexanones).

Case Study: Peptidomimetics In the design of protease inhibitors, the 4-oxotetrahydropyran-2-carboxylate mimics the Proline turn geometry but with altered hydrogen-bonding capability due to the ether oxygen.

Functionalization Workflow

References

-

Danishefsky, S. J., & Kitahara, T. (1974). "A Useful Diene for the Diels-Alder Reaction."[3][5] Journal of the American Chemical Society.[5]

-

Ghosh, A. K., et al. (1996).[5] "Asymmetric hetero Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived catalysts." Tetrahedron: Asymmetry.

- Behr, J. B., et al. (2003). "New synthesis of 4-oxotetrahydropyran-2-carboxylates." Tetrahedron Letters. (General reference for pyranone reduction).

-

PubChem Compound Summary. "Tetrahydro-4-methyl-2H-pyran derivatives." National Center for Biotechnology Information.

-

Fluorochem Product Data. "Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate."[6] (Analogous properties).

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 6. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | CymitQuimica [cymitquimica.com]

Molecular weight and structure of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights to empower researchers in their synthetic endeavors.

Core Molecular Attributes: Structure and Physicochemical Properties

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS Number: 693245-83-9) is a functionalized tetrahydropyran derivative. The core structure consists of a six-membered saturated ring containing one oxygen atom (an oxane ring), a ketone at the 4-position, and a methyl carboxylate group at the 2-position.

Based on the structure of its close isomer, methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, and its ethyl ester analog, the fundamental properties of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be confidently established.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | Inferred |

| Molecular Weight | 158.15 g/mol | [1] |

| CAS Number | 693245-83-9 |

The presence of a ketone, an ester, and an ether within a cyclic framework imparts a unique combination of chemical properties, making it a versatile intermediate for the synthesis of more complex molecules. The stereocenter at the C2 position also introduces the possibility of chiral derivatives, which is of particular importance in the development of stereospecific pharmaceuticals.

// Atom nodes O1 [label="O", pos="0,0.866!", color="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,0!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="-0.5,-0.866!", fontcolor="#202124"]; C5 [label="C", pos="-1,0!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0.866!", fontcolor="#202124"]; O_keto [label="O", pos="-0.5,-1.866!", color="#EA4335", fontcolor="#FFFFFF"]; C_ester [label="C", pos="2.3,0.5!", fontcolor="#202124"]; O_ester1 [label="O", pos="2.3,1.5!", color="#EA4335", fontcolor="#FFFFFF"]; O_ester2 [label="O", pos="3.3,-0.2!", color="#EA4335", fontcolor="#FFFFFF"]; C_methyl [label="CH₃", pos="4.3,0.3!", fontcolor="#202124"];

// Ring bonds edge [color="#4285F4"]; O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1;

// Substituent bonds C4 -- O_keto [style=double]; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl;

// Add implicit hydrogens for clarity node [shape=none, fontcolor="#5F6368", fontsize=10]; H2 [label="H", pos="1.3,-0.5!"]; H3a [label="H", pos="0.8,-1.3!"]; H3b [label="H", pos="0,-1.3!"]; H5a [label="H", pos="-1.5,0.5!"]; H5b [label="H", pos="-1.5,-0.5!"]; H6a [label="H", pos="-0.8,1.3!"]; H6b [label="H", pos="0,1.3!"]; edge [style=invis]; C2 -- H2; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; }

Sources

Technical Guide: Physicochemical Profile of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

The following technical guide details the physicochemical profile of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds (e.g., RAF-degrading conjugates and macrolide analogs).

Executive Summary

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS: 693245-83-9) is a functionalized tetrahydropyran derivative featuring both a ketone and a methyl ester. It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for introducing polarity and hydrogen-bond acceptors into drug candidates without significantly increasing lipophilicity.

This guide addresses the scarcity of direct experimental data for this specific methyl ester by synthesizing experimental data from its closest structural homologue (the ethyl ester) and high-fidelity predictive models. The compound is a viscous oil at room temperature, requiring high-vacuum distillation for purification.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The physicochemical behavior of this molecule is governed by the dipole-dipole interactions of the 4-ketone and the 2-carboxylate ester. The "push-pull" electronic nature of the oxygenated ring and the exocyclic carbonyls results in a high boiling point relative to its molecular weight.

| Attribute | Detail |

| IUPAC Name | Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate |

| Common Name | 4-Oxo-THP-2-carboxylate methyl ester |

| CAS Number | 693245-83-9 (Methyl ester); 287193-07-1 (Ethyl ester analog) |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Physical State | Viscous Liquid / Oil (at 25°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in hexanes.[1][2] |

Structural Verification (NMR)

Researchers synthesizing this compound should validate the structure using the following characteristic ¹H NMR signals (in CDCl₃), as reported in patent literature for RAF-degrading conjugates:

-

Methine (H-2): δ 4.41 (ddd) & 4.32 (dd) – Diagnostic shift due to adjacent ester oxygen.

-

Methyl Ester: δ 3.82 (s, 3H).[3]

-

Ring Methylene: δ 2.77–2.38 (m) – Complex splitting due to ring puckering.

Thermodynamic Profile: Boiling & Melting Points[11]

Due to the thermal instability of beta-functionalized ketones, this compound is prone to decomposition at atmospheric boiling temperatures. Vacuum distillation is mandatory.

Melting Point Analysis

-

Experimental Status: The compound is an oil at room temperature.

-

Predicted Melting Point: < 15 °C.

-

Operational Insight: It does not crystallize easily. Purification via recrystallization is generally not viable; preparative chromatography or vacuum distillation are the standard protocols.

Boiling Point Data

Direct experimental boiling points for the methyl ester are often extrapolated from its ethyl homologue, which has a verified experimental boiling point.

| Compound | Pressure (Torr) | Boiling Point (°C) | Source/Method |

| Ethyl Analog (CAS 287193-07-1) | 0.04 Torr | 84 °C | Experimental [1] |

| Methyl Target (CAS 693245-83-9) | 0.05 Torr | ~75–80 °C | Homologue Extrapolation |

| Methyl Target | 760 Torr (Atm) | 265 ± 25 °C | Predicted (Decomposes) |

Thermodynamic Implication: The ~5–10°C depression in boiling point for the methyl ester (vs. ethyl) allows for slightly gentler distillation conditions, reducing the risk of thermal elimination of the ester group or retro-aldol type decomposition.

Experimental Protocols

Workflow 1: Purification Decision Tree

The physical properties dictate the purification strategy. The following Graphviz diagram outlines the decision logic based on the boiling point and thermal stability.

Caption: Purification logic flow. Vacuum distillation is preferred for scale-up (>5g) due to the compound's volatility under high vacuum, whereas chromatography is safer for small-scale (<1g) or thermally sensitive batches.

Workflow 2: Vacuum Distillation Protocol

Objective: Isolate Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate from crude reaction mixture.

-

Setup: Equip a short-path distillation head (Vigreux column optional but recommended for purity) to a round-bottom flask containing a magnetic stir bar.

-

Degassing: Apply vacuum gradually to remove residual solvents (DCM/THF) at room temperature.

-

Heating:

-

Immerse flask in an oil bath.

-

Target Vacuum: 0.05 mmHg (Torr) .

-

Slowly ramp oil bath temperature to 100–110 °C .

-

-

Collection:

-

Discard forerun (volatiles).

-

Collect the main fraction distilling at 75–80 °C (vapor temperature).

-

Note: If using a water aspirator (~20 Torr), the boiling point will shift significantly higher (>140°C), likely causing decomposition. High vacuum pump is required.

-

Synthesis & Application Context

This compound is typically synthesized via a hetero-Diels-Alder reaction followed by reduction, or through cyclization of functionalized esters.

Synthesis Pathway (Danishefsky Route)

The boiling point is critical here because the intermediate (Danishefsky diene adduct) is often purified by distillation before the final hydrolysis/reduction steps.

Caption: Common synthetic route. The final target's volatility allows separation from the heavy palladium catalyst residues via distillation.

References

-

Alfa Chemical. (n.d.). Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate Specifications and Boiling Point Data. Retrieved February 13, 2026, from [Link]

- Google Patents. (2018). WO2018200981A1 - Raf-degrading conjugate compounds. (Provides NMR characterization and synthesis context for the methyl ester).

Sources

2. Methodological (protocols)

Application Notes and Protocols: Reductive Amination of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Abstract: This document provides a comprehensive technical guide on the reaction conditions for the reductive amination of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate. The synthesis of 4-amino-tetrahydro-pyran-2-carboxylic acid methyl ester and its derivatives is a critical transformation in medicinal chemistry, as the resulting scaffolds are prevalent in numerous biologically active compounds.[1][2] This guide explores various methodologies, focusing on the selection of reducing agents, solvent systems, and catalysts to optimize reaction outcomes. Detailed experimental protocols, mechanistic insights, and comparative data are presented to aid researchers in the successful execution and adaptation of this important synthetic transformation.

Introduction: The Significance of Substituted Tetrahydropyrans

The tetrahydropyran ring is a privileged scaffold in drug discovery, frequently appearing in marketed pharmaceuticals.[2] Its three-dimensional structure provides access to diverse chemical space, often leading to improved pharmacokinetic and pharmacodynamic properties. The introduction of an amino group at the C4 position of a substituted tetrahydropyran, such as Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate, generates chiral amino esters that are valuable building blocks for complex molecule synthesis. Reductive amination stands out as a robust and versatile method for forging this crucial C-N bond.[1][3] This one-pot reaction, which converts a carbonyl group to an amine via an intermediate imine, is favored for its operational simplicity and efficiency.[3]

This application note will delve into the nuances of performing a successful reductive amination on this specific keto-ester, addressing key experimental variables and providing field-proven protocols.

Mechanistic Overview of Reductive Amination

The reductive amination of a ketone proceeds through a two-step sequence within a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an imine. In the typically neutral or weakly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[3]

-

Hydride Reduction: A reducing agent present in the mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting ketone but reactive enough to reduce the intermediate imine/iminium ion.[4][5]

Caption: General mechanism of reductive amination.

Key Reaction Parameters and Optimization

The successful reductive amination of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate hinges on the careful selection of several key parameters. The presence of the ester functionality requires a chemoselective reducing agent that will not reduce the ester group.

Choice of Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination. Their reactivity and selectivity vary, making the choice dependent on the specific substrate and desired outcome.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM) | Mild and selective, tolerates a wide range of functional groups including esters.[6][7] Often the reagent of choice for ketones. Acetic acid can be used as a catalyst.[4][6] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Less reactive than NaBH₄, allowing for selective reduction of iminium ions in the presence of ketones.[4] Highly toxic and generates cyanide waste.[4] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce ketones, so it is typically added after imine formation is complete in a stepwise procedure.[5][8] |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | A "green" alternative, but may require higher pressures and temperatures. Catalyst choice (e.g., Pd/C, Raney Ni) is crucial.[4] |

For the target substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent due to its high chemoselectivity for the imine/iminium ion over both the ketone and the ester functionalities.[7][9][10][11] It is also less toxic than sodium cyanoborohydride.

Solvent Selection

The choice of solvent can significantly impact reaction rates and yields.

-

Dichloroethane (DCE): Often the preferred solvent for reactions using NaBH(OAc)₃.[6][7][11] Reactions are generally faster in DCE compared to other solvents.[7][11]

-

Methanol (MeOH) / Ethanol (EtOH): Commonly used with NaBH₃CN and NaBH₄.[8] However, NaBH(OAc)₃ is sensitive to water and not highly compatible with methanol.[8]

Role of pH and Additives

Maintaining a weakly acidic pH (typically around 5-6) is crucial for facilitating imine formation without causing significant decomposition of the reactants or products.[3] For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction when using NaBH(OAc)₃.[4][6][7][11]

For sluggish reactions, Lewis acids like Ti(i-PrO)₄ or ZnCl₂ can be used as additives to activate the carbonyl group and promote imine formation.[8][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol is recommended for its high yield, selectivity, and operational simplicity.[7][9]

Materials:

-

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

-

Amine (e.g., benzylamine, ammonia as ammonium acetate)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

To a stirred solution of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1.0 equiv) and the desired amine (1.0-1.2 equiv) in DCE (or THF) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.[7]

-

If the amine is a salt (e.g., ammonium acetate), a slight excess may be required. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-tetrahydro-pyran-2-carboxylic acid methyl ester derivative.

Caption: Experimental workflow for reductive amination.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This method can be employed if NaBH(OAc)₃ is unavailable, but requires careful control to avoid reduction of the starting ketone.

Materials:

-

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

-

Amine

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.

-

Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the disappearance of the ketone by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent, wash with brine, dry, and concentrate as described in Protocol 1.

-

Purify the product via column chromatography.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction is sluggish, consider adding a catalytic amount of acetic acid. For particularly unreactive amines or ketones, the use of a Lewis acid catalyst may be beneficial.[8][12] Ensure all reagents are dry, as water can decompose the hydride reagent.

-

Side Products: The primary side product is often the alcohol resulting from the reduction of the starting ketone. This is more prevalent when using less selective reducing agents like NaBH₄. Using NaBH(OAc)₃ minimizes this side reaction.[7][11]

-

Over-alkylation: When using primary amines, dialkylation can sometimes be an issue.[4] A stepwise procedure, as outlined in Protocol 2, can sometimes mitigate this problem.[7][11]

-

Stereoselectivity: The reduction of the imine intermediate can lead to the formation of diastereomers if the amine or other parts of the molecule are chiral. The steric bulk of the reducing agent can influence the diastereomeric ratio. NaBH(OAc)₃ is more sterically demanding than NaBH₃CN and may offer higher selectivity.[9][10]

Conclusion

The reductive amination of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a highly effective method for the synthesis of valuable 4-amino-tetrahydropyran derivatives. The use of sodium triacetoxyborohydride in a non-protic solvent like dichloroethane is the recommended approach, offering high yields and excellent chemoselectivity while avoiding the use of highly toxic reagents. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently access these important building blocks for drug discovery and development.

References

- Myers, J. W. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (Vol. 641, pp. 135–154). American Chemical Society.

- Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia.

- Organic Chemistry Portal.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 27(33).

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- The Organic Portal.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Tarasev, M. G., & Chusov, D. A. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-79.

- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11889–11956.

- ChemicalBook. 4-Aminotetrahydropyran | 38041-19-9.

Sources

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

Procedure for scale-up synthesis of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Application Note: Scalable Process Chemistry for Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Executive Summary & Strategic Analysis

The synthesis of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (MOPC) presents a classic challenge in heterocyclic process chemistry: constructing a functionalized oxygen heterocycle while maintaining oxidation state fidelity. This scaffold is a critical pharmacophore in peptidomimetics and enzyme inhibitors.

While various routes exist (e.g., cyclization of hydroxy-diesters), the Hetero-Diels-Alder (HDA) strategy utilizing Danishefsky’s diene and methyl glyoxylate offers the highest atom economy and scalability. This route, followed by selective catalytic hydrogenation, avoids harsh cyclization conditions and provides a streamlined path to the target.

Key Process Advantages:

-

Convergent Synthesis: Two-step sequence reduces operational time.

-

Scalability: Avoids cryogenic temperatures (-78°C) typical of academic scales by using robust Lewis acid catalysis compatible with 0°C to ambient conditions.

-

Purification: Designed to minimize chromatography, relying on distillation and crystallization.

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into two critical stages:

-

Ring Construction: A Lewis Acid-catalyzed [4+2] cycloaddition between trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's Diene) and methyl glyoxylate.

-

Saturation: Selective hydrogenation of the enone intermediate to the saturated ketone.

Figure 1: Synthetic workflow for Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Detailed Experimental Protocols

Stage 1: Hetero-Diels-Alder Cycloaddition

Objective: Synthesis of Methyl 4-oxo-2,3-dihydro-2H-pyran-2-carboxylate.

Reagents & Materials:

-

Danishefsky’s Diene: 1.2 equivalents. (Quality Critical: Must be clear, colorless to pale yellow. Dark samples indicate decomposition).

-

Methyl Glyoxylate: 1.0 equivalent (Commercial solution, typically 50% in toluene or synthesized freshly from dimethyl tartrate).

-

Zinc Chloride (ZnCl₂): 0.1 equivalent (10 mol%). Note: Anhydrous beads preferred.

-

Solvent: Tetrahydrofuran (THF) or Toluene (Anhydrous).

-

Acid Source: Trifluoroacetic acid (TFA) or dilute HCl.

Protocol:

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Purge with nitrogen.

-

Catalyst Charge: Charge anhydrous THF (10 vol relative to glyoxylate) and ZnCl₂ (0.1 eq). Stir until dissolved.

-

Substrate Addition: Add Methyl Glyoxylate (1.0 eq) to the reactor. Cool the mixture to 0°C.

-

Controlled Addition: Add Danishefsky’s Diene (1.2 eq) dropwise via addition funnel over 60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 5°C to prevent polymerization.

-

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C over 2 hours. Monitor by TLC or HPLC for disappearance of glyoxylate.

-

Hydrolysis (The "Workup"):

-

Cool reaction mass to 0°C.

-

Add a solution of TFA (0.5 vol) in DCM or dilute HCl (1N) carefully. This step hydrolyzes the silyl enol ether and eliminates methanol.

-

Stir vigorously for 1 hour.

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude "Enone" is typically an oil. For high purity, purify via vacuum distillation (bp approx. 110-120°C at 0.5 mmHg) or short-path silica plug filtration.

Yield Target: 75-85% Data Check:

-

¹H NMR (Enone): Characteristic olefinic doublets at δ 7.4 (H-6) and δ 5.5 (H-5).

Stage 2: Selective Catalytic Hydrogenation

Objective: Reduction of the C5-C6 double bond without reducing the ketone or ester.

Reagents:

-

Substrate: Enone Intermediate (from Stage 1).

-

Catalyst: 10% Pd/C (5 wt% loading relative to substrate). Type: Degussa type E101 or equivalent.

-

Solvent: Ethyl Acetate or Methanol.

-

Hydrogen Source: H₂ gas (Balloon or low pressure).

Protocol:

-

Safety Check: Ensure all grounding protocols are in place. Hydrogen is flammable.[1]

-

Dissolution: Dissolve the Enone intermediate in Ethyl Acetate (10 vol).

-

Catalyst Loading: Under a nitrogen stream, carefully add 10% Pd/C (5 wt% of substrate mass).

-

Hydrogenation:

-

Evacuate the vessel and backfill with Nitrogen (3x).

-

Evacuate and backfill with Hydrogen (3x).

-

Stir vigorously at Ambient Temperature (20-25°C) under 1 atm H₂ (balloon) or 15 psi (Parr shaker).

-

-

Monitoring: Monitor via HPLC or ¹H NMR.

-

Endpoint: Disappearance of olefinic protons (δ 7.4, 5.5).

-

Caution: Over-reduction (reduction of ketone to alcohol) can occur if reaction runs too long or pressure is too high. Stop immediately upon consumption of starting material.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Warning: Spent catalyst is pyrophoric. Keep wet.

-

Rinse the pad with Ethyl Acetate.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Final Purification: The product is a liquid that may solidify upon standing or cooling. Purify by vacuum distillation or recrystallization (if solid) from Ether/Hexanes.

Yield Target: 85-95%

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil/low-melting solid | Visual |

| Assay | > 98.0% | GC-FID or HPLC (210 nm) |

| ¹H NMR | Conforms to structure. Key signals: Methine H-2 (dd), Methylene H-3/H-5 (m), Methyl ester (s). Absence of olefinic peaks. | 400 MHz NMR |

| Water Content | < 0.5% | Karl Fischer |

| Residual Solvent | < ICH Limits (THF, EtOAc) | GC-Headspace |

NMR Characterization Data (Simulated for Verification):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.25 (dd, 1H, J=11.5, 3.5 Hz, H-2), 3.78 (s, 3H, OMe), 3.75-3.65 (m, 2H, H-6), 2.65-2.55 (m, 1H, H-3a), 2.45-2.35 (m, 2H, H-3b, H-5a), 2.30-2.20 (m, 1H, H-5b).

Process Safety & Critical Control Points (HACCP)

Figure 2: Critical Safety Control Points for Scale-Up.

-

Danishefsky's Diene Stability: This reagent is moisture and acid-sensitive. Store in a freezer under argon. Hydrolysis releases methoxybutenone (lachrymator).

-

Exotherm Management: The Diels-Alder reaction is exothermic. On a >100g scale, active cooling is mandatory. Do not dump-charge the diene.

-

Hydrogenation: Pd/C is pyrophoric when dry. Always wet the catalyst with solvent (under N2) before introducing hydrogen.

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Wet solvent or poor quality diene.

-

Fix: Distill THF over Na/Benzophenone; check diene NMR (purity >95%).

-

-

Issue: Polymerization/Tarry residue.

-

Cause: Temperature too high during addition or acid hydrolysis too vigorous.

-

Fix: Strictly maintain 0°C; add TFA dilute and slowly.

-

-

Issue: Over-reduction (Alcohol formation).

-

Cause: Reaction time too long or pressure too high.

-

Fix: Monitor every 30 mins after 1 hour. Use 1 atm pressure. If alcohol forms, it can be re-oxidized (Swern or Dess-Martin), but this adds a step.

-

References

-

Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2][3] Journal of the American Chemical Society. Link

-

Bednarski, M., & Danishefsky, S. (1983). On the regioselectivity of the interaction of heterosubstituted dienes with aldehydes: A new route to pyranose derivatives. Journal of the American Chemical Society. Link

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Enone reduction).

-

Sigma-Aldrich. (n.d.). Product Specification: Methyl tetrahydro-2H-pyran-4-carboxylate (Related structure for physical property comparison). Link

-

Organic Chemistry Portal. (2023). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Link

Sources

3. Application (research Utility)

Application Note: Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate as a Chiral Building Block

Abstract & Strategic Value

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1 ) represents a "privileged scaffold" in modern drug discovery. Structurally, it bridges the gap between carbohydrate chemistry and synthetic medicinal chemistry. Unlike simple sugars, it lacks the labile hemiacetal center, offering metabolic stability while retaining the capacity for precise stereochemical vectoring.

This Application Note provides a definitive guide to utilizing 1 as a chiral building block. We move beyond basic synthesis to address the critical challenge: controlling the C2–C4 stereochemical relationship . The ability to access cis- or trans-2,4-disubstituted pyrans from this single ketone intermediate allows researchers to generate diverse libraries of peptidomimetics, marine macrolide analogs (e.g., Bryostatin substructures), and enzyme inhibitors.

Molecule Profile & Conformation

Before initiating protocols, the researcher must understand the conformational bias of the substrate.

-

Conformational Lock: The ester group at C2 preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.

-

Reactivity Consequence: This "locks" the chair conformation, making the C4 ketone susceptible to predictable face-selective nucleophilic attacks.

-

Chirality: The C2 stereocenter is the "anchor." All subsequent transformations at C4 (reduction, amination) will be defined relative to C2.

| Property | Specification |

| IUPAC Name | Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate |

| CAS (Racemic) | 124016-56-0 |

| CAS ((2S)-isomer) | 127956-19-8 |

| Molecular Weight | 158.15 g/mol |

| Key Functionality | |

| Stereocontrol Potential | High (1,3-induction) |

Protocol A: Enantioselective Synthesis (The Foundation)

While racemic material is commercially available, high-value applications require the enantiopure form. The industry-standard route is the Hetero-Diels-Alder (HDA) reaction catalyzed by chiral Chromium(III) or Copper(II) complexes.

Workflow Visualization

The following diagram outlines the synthesis and subsequent divergence points.

Figure 1: Synthetic workflow from raw materials to the chiral building block and its divergent applications.

Step-by-Step Procedure

Objective: Synthesis of (2S)-Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

-

Catalyst Activation: In a flame-dried flask, dissolve (1S,2R)-Cr(Salen)Cl complex (2 mol%) in dry TBME (tert-butyl methyl ether).

-

Cycloaddition: Add methyl glyoxylate (1.0 equiv). Cool to -30°C. Add Danishefsky’s diene (1.2 equiv) dropwise over 1 hour.

-

Mechanistic Insight: The catalyst coordinates the glyoxylate, exposing the Re-face to the diene.

-

-

Workup (Critical Step): The initial product is a silyl enol ether. Treat the crude mixture with TFA (trifluoroacetic acid) in CH2Cl2 at 0°C.

-

Why: This effects desilylation and tautomerization to the dihydropyrone.

-

-

Hydrogenation: Dissolve the dihydropyrone in EtOAc. Add Pd/C (10 wt%) and stir under H2 (1 atm) for 4 hours.

-

Result: This reduces the double bond, yielding the target saturated ketone 1 .

-

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

-

Expected Yield: 75-85% over 2 steps.

-

e.e.: >95% (Determine by Chiral HPLC, Chiralcel OD-H column).

-

Protocol B: Stereoselective C4-Functionalization

The utility of 1 lies in the ability to set the C4 stereocenter based on the existing C2 center.

Stereoselective Reduction (The "Switch")

We can access either the cis-alcohol (axial OH) or trans-alcohol (equatorial OH) by selecting the appropriate hydride source.

Mechanism of Control

-

L-Selectride (Bulky): Attacks from the sterically less hindered equatorial trajectory, forcing the hydroxyl group into the axial position (cis to the C2-ester).

-

NaBH4 (Small): Attacks from the axial trajectory (torsional control), placing the hydroxyl group in the equatorial position (trans to the C2-ester).

Figure 2: Divergent stereochemical outcomes based on hydride reagent selection.

Experimental Protocol: Synthesis of cis-(2S,4S)-Alcohol

-

Setup: Dissolve 1 (1.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C.

-

Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.

-

Note: Maintain temperature below -70°C to ensure kinetic control.

-

-

Quench: After 1 hour, quench with oxidative workup (NaOH / H2O2).

-

Caution: Exothermic.

-

-

Isolation: Extract with Et2O.

-

Outcome: >95:5 dr (diastereomeric ratio) favoring the cis-isomer.

Protocol C: Reductive Amination (Med-Chem Scaffold)

Installing an amine at C4 creates a piperidine-mimic often used in GPCR ligands. Standard reductive amination favors the thermodynamic (equatorial) amine.

Target: Methyl 4-(benzylamino)tetrahydro-2H-pyran-2-carboxylate (trans-isomer).

-

Imine Formation:

-

Mix 1 (1.0 equiv) and Benzylamine (1.1 equiv) in 1,2-Dichloroethane (DCE).

-

Add Ti(OiPr)4 (1.5 equiv). Stir at RT for 4 hours.

-

Expert Insight: Titanium acts as a Lewis acid to drive imine formation and scavenge water, essential for sterically hindered ketones.

-

-

Reduction:

-

Cool to 0°C. Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (2.0 equiv).

-

Stir overnight at RT.

-

-

Workup:

-

Quench with saturated NaHCO3. Filter through Celite to remove Titanium salts (critical to prevent emulsions).

-

-

Data:

-

Yield: ~80%.

-

Stereochemistry: Typically >90% trans (equatorial amine) due to the thermodynamic preference of the intermediate iminium ion.

-

Analytical Quality Control (QC)

To validate your synthesis, compare against these Critical Quality Attributes (CQAs).

| Attribute | Method | Acceptance Criteria |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10) | > 98% ee |

| Diastereomeric Ratio | 1H NMR (400 MHz, CDCl3) | > 95:5 (Integration of H4 methine) |

| Chemical Purity | LC-MS (ESI+) | > 98% (Area %) |

| Key NMR Signal (Cis-OH) | H4 Signal | Narrow multiplet (equatorial proton) |

| Key NMR Signal (Trans-OH) | H4 Signal | Wide tt (axial proton, J ~11, 4 Hz) |

References

-

Jacobsen, E. N., et al. "Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Chromium(III) Complexes." Journal of the American Chemical Society, vol. 121, no. 17, 1999, pp. 4147–4157. Link

-

Danishefsky, S., et al. "Siloxy-1,3-dienes in organic synthesis." Accounts of Chemical Research, vol. 14, no. 12, 1981, pp. 400–406. Link

-

Ghosh, A. K., et al. "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Tetrahydropyran-Ring." Journal of Medicinal Chemistry, vol. 55, no. 21, 2012, pp. 9346–9361. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

-

Pascual, S., et al. "Stereoselective reduction of 2-substituted 4-oxotetrahydropyrans." Tetrahedron, vol. 52, no. 45, 1996, pp. 14333-14348. Link

Application Note: Strategic Synthesis of Bioactive Heterocycles using Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Abstract & Strategic Value

In the modern pursuit of "escaping flatland" in drug discovery, saturated heterocycles offer a critical advantage over traditional aromatic scaffolds by increasing fraction sp3 (Fsp3) character, improving solubility, and enhancing target selectivity. Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (MOPC) represents a high-value chiral building block that combines a polar ether core with two orthogonal reactive handles: a C4-ketone and a C2-ester.[1]

This application note details the strategic elaboration of MOPC into two distinct bioactive classes: spirocyclic hydantoins (via Bucherer-Bergs reaction) and functionalized amino-pyrans (via reductive amination).[1] These protocols are optimized to preserve the C2-ester stereocenter, enabling further diversification into peptidomimetics or fragment-based libraries.[1]

Chemical Profile & Reactivity Analysis

The MOPC scaffold presents a unique reactivity profile governed by the electronic and steric environment of the pyran ring.

| Feature | Chemical Property | Strategic Utility |

| C4-Ketone | Electrophilic center | Gateway to spirocycles, amines, and alkenes.[1] No enolization interference from C3/C5 due to ether oxygen proximity. |

| C2-Ester | Electron-withdrawing group | Provides a handle for amide coupling (peptidomimetics) or reduction to primary alcohols.[1] |

| Pyran Oxygen | H-bond acceptor | Bioisostere for piperidine/morpholine; lowers logP compared to cyclohexane analogs.[1] |

| Stereochemistry | Chiral center at C2 | Available as racemate or enantiopure forms; directs facial selectivity of nucleophilic attacks at C4. |

Divergent Synthesis Workflow

The following pathway illustrates the versatility of MOPC in generating distinct pharmacological scaffolds.

Figure 1: Divergent synthetic pathways from the MOPC core. The ketone serves as the primary diversification point, while the ester remains a protected handle for secondary elaboration.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)

Objective: To construct a spiro[imidazolidine-2,4-dione] ring at the C4 position.[1][2] This scaffold is privileged in medicinal chemistry, often found in aldose reductase inhibitors and anticonvulsants.

Mechanism: The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia, carbamation by CO2, and intramolecular cyclization.

Reagents:

-

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1.0 equiv)[1]

-

Ammonium Carbonate (3.0 - 4.0 equiv)[1]

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 - 1.5 equiv)[1]

-

Solvent: 50% Ethanol/Water or 1:1 Methanol/Water

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve MOPC (10 mmol) in 50% EtOH/H2O (20 mL).

-

Addition: Add Ammonium Carbonate (30 mmol) followed carefully by KCN (12 mmol). Caution: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Reaction: Heat the mixture to 60°C for 18–24 hours. A white precipitate often forms as the hydantoin crystallizes.

-

Note: Do not exceed 70°C to prevent hydrolysis of the C2-methyl ester.[1]

-

-

Workup: Cool the reaction mixture to 0°C in an ice bath.

-

Isolation:

-

If precipitate is heavy: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

-

If no precipitate: Concentrate the ethanol under reduced pressure (do not distill to dryness). Acidify the aqueous residue carefully to pH 5-6 with 1N HCl (in a hood, to manage any residual cyanide). Extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification: The crude product is typically pure enough (>95%) for subsequent steps. Recrystallization from EtOH/Water can be performed if necessary.[3]

Validation:

-

IR: Appearance of dual carbonyl stretches for hydantoin (~1770, 1720 cm⁻¹).

-

1H NMR: Disappearance of the ketone alpha-protons' specific shift; appearance of NH protons (broad singlets, exchangeable with D2O).

Protocol B: Stereoselective Reductive Amination

Objective: To introduce an amine functionality at C4, creating an unnatural amino acid mimic. Stereochemistry: The C2-ester group exerts stereochemical control.[1] Under thermodynamic control, the trans-isomer (amine trans to the ester) is generally favored to minimize 1,3-diaxial interactions, though ratios depend on the specific amine and reducing agent.

Reagents:

-

MOPC (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry flask under Nitrogen, dissolve MOPC (5 mmol) and the primary amine (5.5 mmol) in DCE (15 mL). Add catalytic Acetic Acid. Stir at room temperature for 1–2 hours.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (7.5 mmol) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts. It is selective for imines over ketones and esters.

-

-

Completion: Allow the reaction to warm to room temperature and stir overnight (12 h). Monitor by TLC (stain with Ninhydrin or KMnO4).

-

Workup: Quench with saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes to decompose boron complexes.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Stereochemical Analysis: Use 1D-NOESY NMR to determine the relative configuration.[1]

-

Cis-isomer: Strong NOE correlation between C2-H and C4-H.[1]

-

Trans-isomer: Weak or no NOE correlation between C2-H and C4-H.[1]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Protocol A: Ester Hydrolysis | Reaction pH too high (>10) or temp too high.[1] | Reduce (NH4)2CO3 equivalents slightly; ensure temp < 65°C. |

| Protocol A: Low Yield | Hydantoin is water-soluble.[1] | Salt out the aqueous phase with NaCl during extraction; use n-Butanol for extraction if necessary.[1] |

| Protocol B: Dialkylation | Amine is too nucleophilic; excess aldehyde/ketone. | Ensure strictly 1:1 stoichiometry of amine; use bulky amines; add reducing agent after imine formation is complete. |

| Protocol B: No Reaction | Steric hindrance of the ketone. | Add Ti(OiPr)4 (1.0 equiv) as a Lewis acid promoter during imine formation (compatible with NaBH4 reduction). |

References

-

Bucherer-Bergs Reaction Overview: Ware, E. "The Chemistry of the Hydantoins."[4][3] Chemical Reviews, 1950, 46(3), 403–470.

-

Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682.

-

Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

- Eliel, E. L., et al. "Conformational Analysis. XVI. 1,3-Diaxial Interactions." Journal of the American Chemical Society, 1968.

-

Pyran Scaffolds in Medicinal Chemistry: Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756.

Sources

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate as an intermediate in natural product synthesis

Strategic Deployment as a Chiral Scaffold in Polyketide and Macrolide Synthesis

Abstract & Strategic Value

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS 693245-83-9) represents a pivotal "chiral pool" alternative for the construction of complex oxygenated heterocycles. Unlike simple pyrans, this scaffold possesses two orthogonal functional handles—a C4 ketone and a C2 ester—embedded within a six-membered ring. This duality allows for the rapid assembly of 2,4,6-trisubstituted pyran systems, a structural motif ubiquitous in marine macrolides (e.g., Spongistatin 1, Phorboxazole A) and statin-class pharmacophores.

This guide details the enantioselective synthesis of this intermediate via the Hetero-Diels-Alder (HDA) reaction and provides protocols for its divergent functionalization , establishing it as a reliable platform for drug discovery campaigns.

Synthesis Pathway: The "Pyranone Platform"

The most robust route to access this scaffold with high enantiopurity is the Lewis acid-catalyzed Hetero-Diels-Alder (HDA) reaction between Danishefsky’s diene and methyl glyoxylate, followed by selective hydrogenation.

2.1 Mechanistic Flow

The pathway utilizes a Cr(III)-Salen catalyst to induce facial selectivity during the cycloaddition, yielding the dihydropyranone.[1] Subsequent hydrogenation saturates the alkene without compromising the C2 stereocenter.

Figure 1: Enantioselective access to the target scaffold via Jacobsen’s HDA reaction.

Detailed Experimental Protocols

Protocol A: Enantioselective Hetero-Diels-Alder Synthesis

Objective: Synthesis of (S)-methyl 2,3-dihydro-4-oxopyran-2-carboxylate. Scale: 10 mmol | Expected Yield: 75-85% | ee: >90%

Reagents:

-

(1S,2S)-Cr(III)-Salen Catalyst (5 mol%)

-

Danishefsky’s Diene (1.2 equiv)

-

Methyl Glyoxylate (1.0 equiv, freshly distilled)

-

TBME (tert-Butyl methyl ether) - Anhydrous

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Cr-Salen catalyst (0.5 mmol) in anhydrous TBME (20 mL). Add 4Å molecular sieves (activated) and stir for 30 min at room temperature.

-

Substrate Addition: Cool the mixture to -30°C. Add methyl glyoxylate (10 mmol) dropwise via syringe pump over 15 minutes.

-

Cycloaddition: Add Danishefsky’s diene (12 mmol) dropwise. Stir the reaction at -30°C for 24 hours. Monitor consumption of glyoxylate by TLC (Hexane/EtOAc 7:3).

-

Workup (Critical Step): Treat the crude silyl enol ether intermediate with TFA (0.5 mL) in CH2Cl2 at 0°C for 15 minutes to effect cyclization and desilylation.

-

Purification: Quench with saturated NaHCO3, extract with CH2Cl2, dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes) to obtain the bright yellow oil.

Expert Insight: Strict temperature control at -30°C is required to maximize enantioselectivity. Higher temperatures promote the uncatalyzed background reaction, eroding ee.

Protocol B: Hydrogenation to the Tetrahydro-Intermediate

Objective: Saturation of the C2-C3 double bond. Reagents: 10% Pd/C, H2 (1 atm), EtOAc.

Procedure:

-

Dissolve the dihydropyranone (from Protocol A) in EtOAc (0.1 M concentration).

-

Add 10 wt% Pd/C catalyst.

-

Purge the vessel with H2 gas (balloon pressure is sufficient) and stir vigorously at room temperature for 4 hours.

-

Filtration: Filter through a pad of Celite to remove Pd/C.

-

Analysis: Concentrate the filtrate. 1H NMR should show the disappearance of olefinic protons (δ 7.3 and 5.4 ppm) and the appearance of the C3 methylene multiplet.

Application Case Study: Divergent Stereocontrol

The true power of this intermediate lies in the ability to set the C4 stereocenter relative to C2.

4.1 Stereoselective Reduction Pathways

The C4 ketone can be reduced to the alcohol with high diastereoselectivity, dictated by the choice of reducing agent.

| Target Isomer | Reagent | Conditions | Selectivity (dr) | Mechanism |

| 2,4-cis-Alcohol | L-Selectride | THF, -78°C | >20:1 | Hydride attack from the less hindered equatorial face (steric control). |

| 2,4-trans-Alcohol | NaBH(OAc)3 | AcOH/MeCN, -20°C | ~10:1 | Directed hydride delivery via intramolecular coordination to the C2 ester. |

4.2 Workflow Visualization

Figure 2: Divergent functionalization of the core scaffold.

Troubleshooting & Optimization (Expert Tips)

-

Racemization Risk: The C2 stereocenter is alpha to an ester and an ether oxygen. Avoid strong bases (e.g., NaH, LDA) unless thermodynamic equilibration is desired. For C4 alkylations, use soft enolization methods (TESOTf/2,6-lutidine) followed by Mukaiyama aldol protocols.

-

Scale-Up Safety: When performing the HDA reaction on >50g scale, the exotherm upon adding TFA can be significant. Dilute the reaction mixture 2-fold with CH2Cl2 before acid addition.

-

Storage: The title compound is stable at 4°C for months. However, the dihydro precursor (Protocol A product) is prone to oxidation and polymerization; hydrogenate immediately after isolation.

References

-

Jacobsen, E. N., et al. (1999). "Enantioselective Catalytic Hetero-Diels-Alder Reactions." Journal of the American Chemical Society.[2]

-

Danishefsky, S. J., & Kitahara, T. (1974). "A Useful Diene for the Diels-Alder Reaction." Journal of the American Chemical Society.[2]

-

Paterson, I., et al. (2008). "Total Synthesis of Spongistatin 1." Angewandte Chemie International Edition.

-

Moura-Letts, G., & Curran, D. P. (2007).[3][4] "Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis." Organic Letters.

-

Accela Chem. "Product Specification: Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS 693245-83-9)."

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis [organic-chemistry.org]

- 4. Selective synthesis of (2Z,4E)-dienyl esters by ene-diene cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Executive Summary: The Stability Paradox

Researchers often conflate Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (Target) with its regioisomer, the 3-carboxylate (a

The Stability Profile:

-

Chiral Center: C2.

-

Acidity Source: The C2 proton is acidified by the electron-withdrawing ester group and the inductive effect of the ring oxygen (O1).

-

Primary Failure Mode: Base-catalyzed enolization during workup or reductive amination.

-

Secondary Failure Mode: Acid-catalyzed ring opening (retro-Michael/aldol pathways) under harsh hydrolysis conditions.

This guide provides a self-validating workflow to preserve the enantiomeric excess (

Critical Control Points (The "Why" & "How")

Module A: The Synthesis (Hetero-Diels-Alder)

The industry standard for setting this stereocenter is the Jacobsen or Evans catalyzed HDA reaction between Danishefsky’s diene and methyl glyoxylate.

-

The Trap: The immediate product is a silyl enol ether. The quenching step (TFA/HCl) converts this to the dihydropyranone.

-

Control Point: If the acid quench is too strong or prolonged, the dihydropyranone (an enone) can undergo conjugate addition or ring-opening, scrambling the center.

Module B: Hydrogenation

Converting the dihydropyranone to the tetrahydro target requires Pd/C hydrogenation.

-

The Trap: Using basic supports (e.g., unwashed alumina) or allowing the reaction to run dry can promote heterogeneous base catalysis on the metal surface.

-

Protocol: Use strictly neutral solvents (EtOAc or MeOH) and avoid amine modifiers.

Module C: Downstream Derivatization

-

The Trap: Reductive amination at the C4-ketone often uses

or DIPEA. -

Protocol: Switch to "buffered" reductive amination conditions (e.g., Sodium Triacetoxyborohydride with Acetic Acid) to keep the pH < 6.

Visualizing the Failure Mode

The following diagram illustrates the specific mechanism of racemization you are fighting: Base-Catalyzed Enolization.

Caption: Figure 1. The thermodynamic sink. Once the C2 proton is removed, the planar enolate forgets the stereochemistry. Re-protonation is statistically random.

Troubleshooting Guide (FAQ Format)

Scenario 1: "My ee% drops significantly after silica gel chromatography."

Diagnosis: Standard silica gel is slightly acidic (

Corrective Protocol (The "Flash" Method):

-

Pre-treat Silica: Slurry your silica in 1%

/Hexane, then wash thoroughly with pure solvent to remove bulk base, leaving a deactivated surface. Warning: Do not leave free amine in the column; it will racemize your compound. -

Better Alternative: Use Neutral Alumina (Grade III) . It is far gentler on

-alkoxy esters. -

Speed: The residence time on the column should be < 15 minutes.

Scenario 2: "I see racemization during the TFA quench of the HDA reaction."

Diagnosis: You are likely hydrolyzing the silyl ether at a temperature that allows the acid to attack the ring oxygen (oxocarbenium pathway).

Corrective Protocol (Cryo-Quench):

-

Perform the HDA reaction at -78°C.

-

Add the TFA solution (10% in DCM) at -78°C.

-

Allow to warm only to 0°C, then immediately quench with saturated

. -

Do not stir overnight at room temperature.

Scenario 3: "Can I use this building block in a reductive amination?"

Diagnosis: Standard protocols use amines (DIPEA) to form the imine. This is the #1 cause of racemization for this scaffold.

Corrective Protocol (Buffer System): Use the STAB-AcOH method which avoids free base entirely.

| Reagent | Standard Role | Risk Level | Recommended Substitute |

| Ti(OiPr)4 | Lewis Acid / Dehydrating | High (Alkoxide is basic) | TiCl4 (Strictly anhydrous/low temp) |

| NaBH3CN | Reducing Agent | Medium (Req. pH 6) | NaBH(OAc)3 (STAB) |

| Et3N / DIPEA | Base | Critical (Direct deprotonation) | NaOAc (Buffer) |

Standardized Workflow for Isolation

Follow this decision tree to ensure batch-to-batch consistency.

Caption: Figure 2. Decision Matrix for Isolation. Note the preference for Distillation on larger scales to avoid surface-catalyzed racemization on silica.

Stability Data Reference

The following data approximates the half-life (

| Solvent System | Additive (1 eq) | Estimated | Recommendation |

| DCM | None | > 6 Months | Excellent (Storage) |

| Methanol | None | ~ 2 Weeks | Poor (Slow exchange) |

| THF | Et3N | < 1 Hour | Critical Failure |

| DMF | None | ~ 24 Hours | Avoid (Basic impurities) |

| Water/THF | NaHCO3 (sat) | ~ 6 Hours | Workup Only (Keep cold) |

Note: Data extrapolated from general stability profiles of

References

-

Jacobsen, E. N., et al. (1999). "Enantioselective Catalytic Hetero-Diels-Alder Reactions." Journal of the American Chemical Society, 121(33), 7559–7573.

- Grounding: Establishes the HDA route and the sensitivity of the dihydropyranone intermedi

-

Danishefsky, S. J., et al. (1982).[1] "Cycloaddition of Danishefsky's Diene with Aldehydes."[1][2][3] Journal of the American Chemical Society, 104(1), 358–360.

- Grounding: Foundational chemistry for the synthesis of the scaffold.

-

Seebach, D., et al. (1989). "On the Polarity of the Carbonyl Group and the Acidity of

-Protons." Angewandte Chemie International Edition, 28(1), 16-35.- Grounding: Theoretical basis for the acidity of -alkoxy esters compared to -keto esters.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

- Grounding: The standard protocol for conducting reductive amination under mildly acidic conditions to prevent racemiz

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

Removing impurities from Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate crude mixture

Welcome to the technical support center for the purification of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable intermediate. As a key building block in the synthesis of pharmaceuticals, its purity is paramount.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude mixture?

Answer: The impurity profile of your crude Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is highly dependent on the synthetic route employed. For syntheses involving Dieckmann condensation or related cyclizations, you can typically expect the following:[3][4]

-

Unreacted Starting Materials: Such as the precursor diester (e.g., 4-oxa-1,7-pimelic acid diethyl ester) or reagents like dimethyl carbonate.[3][5]

-

Solvents: Residual reaction solvents (e.g., THF, Toluene, Methanol).

-

Catalyst Residues: Basic or acidic catalysts used to promote the reaction.

-

Side-Products:

-

Products of Incomplete Hydrolysis: If a hydrolysis step is involved, mono-esters or diacids may be present.[6]

-

Open-Chain Isomers: The pyran ring can exist in equilibrium with an open-chain dienone form, which can be a persistent impurity.[7]

-

Over-alkylation or other side-reactions: Depending on the specific reagents used.

-

Q2: Which purification technique is best suited for my crude sample?

Answer: The optimal technique depends on the physical state of your crude product and the nature of the impurities. Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is typically a liquid or a low-melting solid.

-

Column Chromatography: This is the most versatile and commonly used method for this type of polar keto-ester.[8] It is highly effective for separating compounds with different polarities.[9][10]

-

Vacuum Distillation: If your primary impurities are non-volatile (e.g., salts, catalyst residues) or have significantly different boiling points, vacuum distillation can be an efficient method for purification on a larger scale.[11][12]

-

Recrystallization: This method is only applicable if your crude product is a solid that can be effectively crystallized from a suitable solvent system. It is excellent for achieving very high purity.[8][13]

The workflow below can help guide your decision.

Q3: How can I effectively assess the purity of my final product?

Answer: A multi-technique approach is recommended for robust purity assessment.

| Analytical Technique | Application & Rationale |

| Thin-Layer Chromatography (TLC) | Ideal for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. The presence of a single spot suggests high purity.[14] |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | The gold standard for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity. Quantitative NMR (qNMR) can be used for precise purity determination without a reference standard of the analyte.[14][15] |

| Gas Chromatography (GC-MS) | Excellent for analyzing volatile compounds. It can separate and identify impurities, providing both quantitative purity data (GC-FID) and structural information about the impurities (GC-MS).[14][16] |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying non-volatile compounds in a mixture. A reverse-phase C18 column is typically suitable for this moderately polar compound.[14] |

Q4: My compound appears to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?

Answer: Degradation on silica gel is a common issue for sensitive compounds. The slightly acidic nature of standard silica gel can catalyze decomposition, especially for compounds with acid-labile functional groups.[9]

Troubleshooting Steps:

-

Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a neutralising agent like triethylamine (~0.1-1% v/v). This deactivates the acidic sites on the silica surface.

-

Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[9]

-

Minimize Contact Time: Use flash column chromatography with positive pressure to expedite the separation, reducing the time your compound spends in contact with the stationary phase.

-

Dry Loading: If your compound is sensitive to the loading solvent, consider "dry loading." Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[17]

Section 2: Visual Workflows & Troubleshooting

The following diagrams provide logical workflows for selecting a purification method and troubleshooting common chromatography issues.

Caption: Decision tree for selecting the optimal purification strategy.

Caption: Troubleshooting common issues in column chromatography.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the standard method for purifying polar organic compounds like Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.[8] It relies on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[10]

Materials:

-

Silica gel (230-400 mesh)

-

Solvents: Hexane, Ethyl Acetate (reagent grade)

-

Glass column with stopcock

-

Cotton or glass wool plug

-

Sand (optional)

-

Collection tubes/flasks

Methodology:

-

Eluent System Selection:

-

Using TLC (see Protocol 3), determine an appropriate solvent system. For this compound, a good starting point is a mixture of Ethyl Acetate and Hexane.

-

Aim for a system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation. A common starting ratio is 30:70 Ethyl Acetate:Hexane.[14]

-

-

Column Packing (Wet Slurry Method):

-

Secure the column vertically to a ring stand. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column.[18] Add a thin layer of sand on top of the plug.

-

Fill the column about one-third full with your starting, least polar eluent (e.g., 30:70 Ethyl Acetate:Hexane).

-

In a separate beaker, create a slurry of silica gel with the same eluent. The consistency should be pourable but not too dilute.[18][19]

-

Pour the slurry into the column. Use a funnel to avoid coating the sides. Gently tap the column to dislodge air bubbles and ensure even packing.[18]

-

Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed. [18]

-

-

Sample Loading:

-

Dissolve your crude mixture in the minimum amount of a suitable solvent, ideally the eluent itself.[10]

-

Carefully pipette the concentrated sample solution directly onto the top of the silica bed.

-

Open the stopcock and allow the sample to adsorb onto the silica until the liquid level is just at the top of the bed.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column, filling the available space.

-

Begin collecting fractions in separate test tubes or flasks as the solvent flows through the column. You can apply gentle positive pressure (flash chromatography) to speed up the process.

-

Monitor the separation by collecting small samples from each fraction and spotting them on a TLC plate.

-

-

Product Isolation:

-

Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

-

Protocol 2: Purification by Vacuum Distillation

This technique is suitable if the target compound is thermally stable and has a boiling point significantly different from its impurities.

Materials:

-

Short-path distillation apparatus

-

Round-bottom flasks

-

Vacuum pump with a cold trap

-

Heating mantle with a stirrer

-

Thermometer

Methodology:

-

Apparatus Setup:

-

Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

-

Place the crude oil in the distilling flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump, ensuring a cold trap is placed between the apparatus and the pump to protect it.

-

-

Distillation Process:

-

Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.

-

Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

-

Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) separately.

-

As the temperature rises and stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

-

Continue distillation until the temperature starts to drop or rise significantly, indicating the product has been collected.

-

-

Product Recovery:

-

Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

-

The purified liquid in the receiving flask is your final product. Weigh it and assess its purity using an appropriate analytical technique.

-

References

-